molecular formula C16H15F2N3O3S B2426852 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide CAS No. 748776-45-6

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Cat. No.: B2426852
CAS No.: 748776-45-6
M. Wt: 367.37
InChI Key: NYEQTYQGDIGAMI-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c17-16(18)25-11-7-5-10(6-8-11)20-14(22)9-24-13-4-2-1-3-12(13)15(23)21-19/h1-8,16H,9,19H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEQTYQGDIGAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.

Chemical Reactions Analysis

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Biological Applications

Preliminary studies indicate that N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide exhibits various biological activities, which are essential for its potential use in drug discovery:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound may also possess antimicrobial properties.
  • Anticancer Properties : The hydrazinecarbonyl moiety is often linked to significant pharmacological effects, including anticancer activities. Research indicates that derivatives containing hydrazine groups can exhibit protective effects in biological assays.

Case Studies and Research Findings

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-2-hydrazinocarbonylacetamideChlorophenyl group instead of difluoromethyl sulfanylAnticancer activity
N-(4-fluorophenyl)-2-hydrazinocarbonylacetamideFluorophenyl group; less steric hindranceAntimicrobial properties
N-(4-methoxyphenyl)-2-hydrazinocarbonylacetamideMethoxy substitution; enhanced solubilityNeuroprotective effects

These compounds illustrate how variations in substituents can influence biological activity and pharmacological properties.

Mechanistic Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial for predicting its pharmacokinetics and pharmacodynamics. Techniques such as molecular docking simulations and in vitro assays can provide insights into:

  • Binding Affinity : Assessing how well the compound binds to specific proteins or enzymes.
  • Mechanism of Action : Elucidating how the compound exerts its biological effects.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and hydrazinecarbonyl moiety may play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can be compared with similar compounds such as:

  • N-{4-[(trifluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
  • N-{4-[(methylthio)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

These compounds share structural similarities but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities.

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a difluoromethyl sulfanyl group and a hydrazinecarbonyl moiety. Its molecular formula is C17H16F2N2O2S, with a molecular weight of 358.38 g/mol. The presence of fluorine atoms often enhances the lipophilicity and biological activity of compounds.

The biological activity of this compound is hypothesized to involve several mechanisms:

Biological Activity Data

A summary of notable studies and findings regarding the biological activity of related compounds is presented in the table below:

StudyCompoundActivityFindings
Hydrazone derivativesAntimalarialShowed significant suppression of Plasmodium falciparum growth in vitro.
CCCP (related hydrazone)Apoptosis inductionInduced mitochondrial dysfunction leading to apoptosis in hematopoietic cells.
Pyridoxal isonicotinoyl hydrazoneAntitumorExhibited high cytotoxicity against various cancer cell lines via MTT assay.

Antimalarial Activity

In a study assessing the antimalarial properties of hydrazone derivatives, compounds structurally similar to this compound demonstrated significant efficacy against drug-resistant strains of Plasmodium falciparum. These findings suggest that modifications to the hydrazone structure can enhance its therapeutic potential against malaria .

Apoptosis Induction

Research involving CCCP, a protonophore that shares structural similarities with hydrazones, indicated that it induces apoptosis by disrupting mitochondrial function. This mechanism could be relevant for understanding how this compound may exert similar effects in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of 2-(hydrazinecarbonyl)phenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in dry acetone) to form the phenoxyacetamide backbone .
  • Step 2: Introduction of the difluoromethylsulfanyl group via nucleophilic substitution or thiol-ene chemistry. Excess hydrazine hydrate is often used to ensure complete hydrazide formation .
  • Optimization Tips:
    • Use anhydrous solvents and controlled reflux temperatures (70–90°C) to minimize side reactions.
    • Purification via recrystallization or column chromatography improves yields (reported yields: 38.9–72.7%) .

Q. Table 1: Comparison of Synthetic Routes

RouteReagents/ConditionsYield (%)Key Challenges
AK₂CO₃, dry acetone, reflux65–72.7Byproduct formation from over-alkylation
BKI (catalytic), THF, 80°C38.9–55Lower solubility of intermediates

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Hydrazinecarbonyl protons appear as a singlet at δ 9.8–10.2 ppm.
    • Difluoromethylsulfanyl group shows a triplet (J = 16 Hz) near δ 6.2–6.5 ppm for CHF₂ .
  • FT-IR: Strong absorption at 1650–1680 cm⁻¹ (C=O stretch) and 3250–3350 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography: Resolves spatial arrangement, e.g., torsion angles between the phenyl and acetamide groups (see Fig. 1 in ).

Q. Table 2: Key Spectroscopic Data

GroupNMR (δ, ppm)IR (cm⁻¹)
Hydrazinecarbonyl10.1 (s, 1H)1675
CHF₂S6.3 (t, J = 16 Hz, 2H)-
Phenoxy7.2–7.8 (m, 4H)1250 (C-O)

Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

  • Solubility: Moderately soluble in DMSO (>61.3 µg/mL) and DMF; poorly soluble in aqueous buffers. Use polar aprotic solvents for in vitro assays .
  • Stability:
    • Degrades under prolonged UV exposure; store in amber vials at –20°C.
    • Avoid strong acids/bases to prevent hydrolysis of the hydrazinecarbonyl group .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?

Methodological Answer:

  • Byproduct Sources:
    • Over-alkylation: Occurs when excess bromoacetamide reacts with phenoxide intermediates.
    • Oxidation of –SH groups: The difluoromethylsulfanyl moiety may oxidize to sulfoxides under aerobic conditions .
  • Mitigation Strategies:
    • Use stoichiometric controls (e.g., 1:1 molar ratio of phenol to bromoacetamide).
    • Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How do structural modifications at the hydrazinecarbonyl or difluoromethylsulfanyl groups influence bioactivity?

Methodological Answer:

  • Hydrazinecarbonyl Modifications:
    • Replacing –NH– with –O– reduces hydrogen-bonding capacity, decreasing binding affinity to targets like VEGFR-2 .
    • Adding electron-withdrawing groups (e.g., –NO₂) enhances stability but may reduce solubility .
  • Difluoromethylsulfanyl Modifications:
    • Substituting CHF₂S with CF₃S increases lipophilicity, improving membrane permeability but risking cytotoxicity .

Q. Table 3: Structure-Activity Relationships

ModificationBioactivity ImpactExample Derivative
–NH replaced with –O50% ↓ in kinase inhibitionCompound 9a
CHF₂S → CF₃S2× ↑ in cytotoxicityDerivative SB83325

Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., VEGFR-2). Focus on hydrogen bonds between hydrazinecarbonyl and kinase active sites .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models: Train models using descriptors like logP, topological polar surface area, and electronegativity to predict IC₅₀ values .

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